molecular formula C11H16O2 B14655695 2-Butyl-5-methylbenzene-1,3-diol CAS No. 41395-25-9

2-Butyl-5-methylbenzene-1,3-diol

Cat. No.: B14655695
CAS No.: 41395-25-9
M. Wt: 180.24 g/mol
InChI Key: ZQAGMWKKYVHQKG-UHFFFAOYSA-N
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Description

2-Butyl-5-methylbenzene-1,3-diol is an organic compound belonging to the class of dihydroxybenzenes It is characterized by the presence of two hydroxyl groups attached to a benzene ring, along with butyl and methyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-5-methylbenzene-1,3-diol typically involves electrophilic aromatic substitution reactions. One common method starts with the bromination of 4-isopropylbenzaldehyde to obtain 3,5-dibromo-4-isopropylbenzaldehyde. This intermediate is then subjected to methoxylation using sodium methoxide, followed by demethylation with pyridine to yield 3,5-dihydroxy-4-isopropylbenzaldehyde. Subsequent esterification and Wittig reaction steps lead to the formation of the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Butyl-5-methylbenzene-1,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Butyl-5-methylbenzene-1,3-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Butyl-5-methylbenzene-1,3-diol involves its ability to donate hydrogen atoms from its hydroxyl groups, thereby neutralizing free radicals. This antioxidant activity is crucial in preventing oxidative stress and cellular damage. The compound may also interact with specific molecular targets and pathways involved in oxidative stress responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Butyl-5-methylbenzene-1,3-diol is unique due to the presence of both butyl and methyl substituents, which can influence its chemical reactivity and physical properties. This structural variation can lead to different biological activities and industrial applications compared to its analogs .

Properties

CAS No.

41395-25-9

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

2-butyl-5-methylbenzene-1,3-diol

InChI

InChI=1S/C11H16O2/c1-3-4-5-9-10(12)6-8(2)7-11(9)13/h6-7,12-13H,3-5H2,1-2H3

InChI Key

ZQAGMWKKYVHQKG-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(C=C(C=C1O)C)O

Origin of Product

United States

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